6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide
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Overview
Description
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core, which is often associated with biological activity, and a trifluoromethyl group, known for enhancing the metabolic stability and lipophilicity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the tetrahydro-2H-pyran-4-yl)methanol: This intermediate can be synthesized from ethyl tetrahydropyran-4-carboxylate through reduction reactions.
Attachment of the nicotinamide moiety: This step involves the reaction of the tetrahydro-2H-pyran-4-yl)methanol with nicotinoyl chloride under basic conditions to form the nicotinamide derivative.
Introduction of the trifluoromethyl group: The final step involves the reaction of the nicotinamide derivative with 4-(trifluoromethyl)phenethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nicotinamide moiety to an amine.
Substitution: Nucleophilic substitution reactions can be carried out, particularly at the trifluoromethyl group, to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies and the preparation of complex molecules
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical probe
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to interact with enzymes involved in cellular metabolism, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The compound may exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression .
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c22-21(23,24)18-4-1-15(2-5-18)7-10-25-20(27)17-3-6-19(26-13-17)29-14-16-8-11-28-12-9-16/h1-6,13,16H,7-12,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTUXTNRIUYVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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